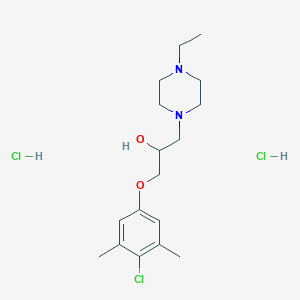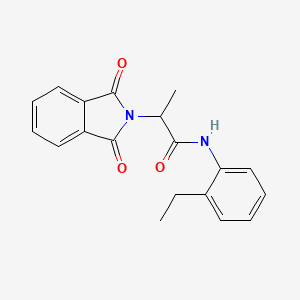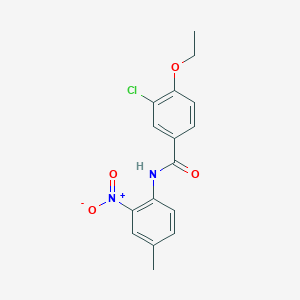
4-ethyl-2-(4-methoxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-2-(4-methoxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol, also known as Ro 15-4513, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a selective antagonist of the GABA-A receptor and has been found to have a range of biochemical and physiological effects.
Mécanisme D'action
4-ethyl-2-(4-methoxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 acts as a selective antagonist of the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter GABA in the brain. By blocking the activity of this receptor, this compound 15-4513 can produce a range of effects on behavior and physiology.
Biochemical and Physiological Effects:
This compound 15-4513 has been found to have a range of biochemical and physiological effects, including alterations in neurotransmitter release, changes in synaptic plasticity, and modulation of neuroendocrine function. This compound has also been shown to produce behavioral effects such as sedation, anxiolysis, and anticonvulsant activity.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-ethyl-2-(4-methoxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 in scientific research has several advantages, including its high selectivity for the GABA-A receptor and its ability to produce reversible effects on receptor activity. However, this compound also has several limitations, including its relatively short half-life and the potential for off-target effects at high concentrations.
Orientations Futures
Future research on 4-ethyl-2-(4-methoxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 could focus on several areas, including the development of more selective GABA-A receptor antagonists, the use of this compound in combination with other drugs or therapies, and the investigation of its potential therapeutic applications in neurological and psychiatric disorders.
In conclusion, this compound 15-4513 is a chemical compound that has been extensively studied for its potential use in scientific research. This compound acts as a selective antagonist of the GABA-A receptor and has a range of biochemical and physiological effects. While this compound 15-4513 has several advantages for use in lab experiments, it also has limitations that should be taken into account. Future research on this compound could lead to a better understanding of the GABA-A receptor and its role in health and disease.
Méthodes De Synthèse
The synthesis of 4-ethyl-2-(4-methoxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 involves a multi-step process that begins with the reaction of 4-methoxybenzaldehyde and ethyl acetoacetate to form 4-methoxyphenyl-3-buten-2-one. This intermediate is then reacted with methylamine and formaldehyde to form the imidazole ring, followed by reduction with sodium borohydride to yield this compound 15-4513.
Applications De Recherche Scientifique
4-ethyl-2-(4-methoxyphenyl)-5,5-dimethyl-2,5-dihydro-1H-imidazol-1-ol 15-4513 has been used extensively in scientific research to study the GABA-A receptor and its role in various physiological and pathological processes. This compound has been found to be a useful tool for investigating the effects of GABA-A receptor antagonism on behavior, cognition, and neurochemistry.
Propriétés
IUPAC Name |
4-ethyl-1-hydroxy-2-(4-methoxyphenyl)-5,5-dimethyl-2H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-5-12-14(2,3)16(17)13(15-12)10-6-8-11(18-4)9-7-10/h6-9,13,17H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEUIPVIYCOYII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(N(C1(C)C)O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,2-dimethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B5001156.png)
![ethyl 2-[(2-{[3-(4-morpholinyl)propyl]amino}-5-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5001158.png)


![3-[5-(4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5001171.png)

![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5001199.png)


![ethyl 4-(3-fluorobenzyl)-1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5001217.png)

![1-acetyl-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}-4-piperidinamine](/img/structure/B5001223.png)
![5-{3-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5001232.png)
